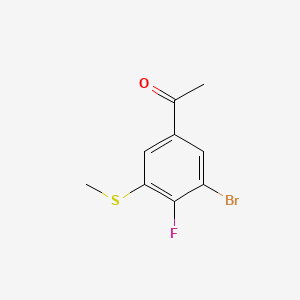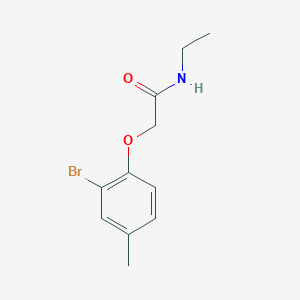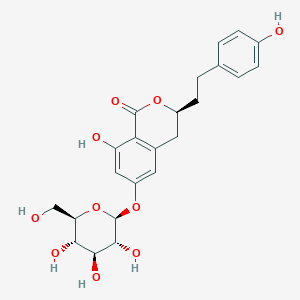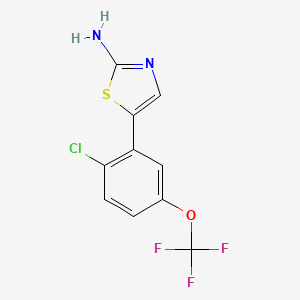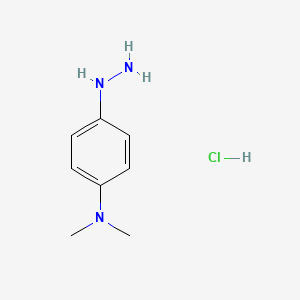
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Octadiene Backbone: This can be achieved through a series of reactions such as aldol condensation, Wittig reaction, or other carbon-carbon bond-forming reactions.
Introduction of the Trityl Group: The trityl group is usually introduced via a tritylation reaction, where trityl chloride reacts with the hydroxyl group in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Scientific Research Applications
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,6-octadiene: Shares a similar backbone but lacks the trityl and hydroxyl groups.
Trityl Alcohol: Contains the trityl group but lacks the octadiene structure.
Uniqueness
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol is unique due to the combination of its functional groups and the specific stereochemistry of its structure. This uniqueness can result in distinct chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C29H32O2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol |
InChI |
InChI=1S/C29H32O2/c1-23(2)28(30)20-19-24(3)21-22-31-29(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-18,21,28,30H,1,19-20,22H2,2-3H3/b24-21+ |
InChI Key |
WCCUJVSFPPEQPQ-DARPEHSRSA-N |
Isomeric SMILES |
CC(=C)C(CC/C(=C/COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)O |
Canonical SMILES |
CC(=C)C(CCC(=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
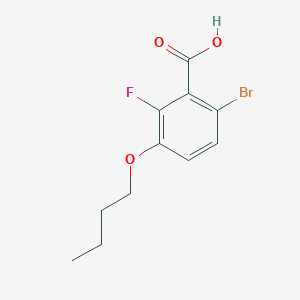
![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)

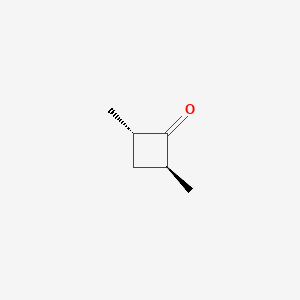
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)

